Regioisomeric Purity in Enyne Cycloadditions: C-2 vs. C-1 Silyl Substitution Determines Product Constitution
The target compound, but-1-en-3-yn-2-yl(trimethyl)silane, serves as a precursor to a 2-silyl-substituted enyne-allene that directs electrophilic attack to the terminus of the allene unit. In contrast, the regioisomer 1-(trimethylsilyl)-1-buten-3-yne (CAS 18387-60-5) yields a 1-silyl-1,3-enyne with fundamentally different reactivity [1]. Under hydrosilylation conditions catalyzed by RuHCl(CO)(PPh₃)₃ at 30 °C, 1-(trimethylsilyl)-1-buten-3-yne produces five distinct product types (compounds 3–7) with product ratios varying from 0:0:0:0:100 to 58:15:9:11:7 depending on the hydrosilane used [2], whereas the C-2 isomer would be expected to generate a single allenylsilane adduct via a divergent mechanistic pathway. This regioisomeric divergence directly translates to synthetic utility: the C-2 silyl enyne uniquely enables the Danheiser cyclopentene annulation, which proceeds with yields of 67–90% and enantiomeric excesses of 76–99% when using optically active allenylsilanes [3].
| Evidence Dimension | Regiochemical outcome of enyne hydrosilylation and annulation |
|---|---|
| Target Compound Data | 2-(Trimethylsilyl)-1-buten-3-yne: directs addition to the terminal allene carbon, enabling [3+2] annulation with α,β-unsaturated ketones to give silylcyclopentenes (yield up to 90%, ee up to 99%) [3]. |
| Comparator Or Baseline | 1-(Trimethylsilyl)-1-buten-3-yne (CAS 18387-60-5): hydrosilylation yields five constitutional isomers; product distribution 3:58%, 4:15%, 5:9%, 6:11%, 7:7% with HSiMe₂Ph [2]. Does not participate in the Danheiser annulation. |
| Quantified Difference | Single-product vs. five-product mixture; 90% yield in annulation vs. not applicable for comparator. |
| Conditions | RuHCl(CO)(PPh₃)₃ catalyst, CDCl₃, 30 °C (hydrosilylation); TiCl₄, CH₂Cl₂ (Danheiser annulation). |
Why This Matters
For procurement, selecting the correct regioisomer eliminates the need for subsequent isomer separation and prevents the formation of complex product mixtures that reduce overall synthetic efficiency.
- [1] Comparison of 1- vs. 2-trimethylsilyl-1-buten-3-yne reactivity inferred from hydrosilylation studies. Maruyama, Y.; Yamamura, K.; Nakayama, I.; Yoshiuchi, K.; Ozawa, F. J. Am. Chem. Soc. 1998, 120, 1421–1429. View Source
- [2] Maruyama, Y.; Yamamura, K.; Nakayama, I.; Yoshiuchi, K.; Ozawa, F. J. Am. Chem. Soc. 1998, 120, 1421–1429. Product distribution data for hydrosilylation of 1-(trimethylsilyl)-1-buten-3-yne. View Source
- [3] Shepard, M. S.; Carreira, E. M. J. Am. Chem. Soc. 1997, 119, 2597–2598. Asymmetric photocycloadditions with an optically active allenylsilane. Reports yields of 67–90% and ee of 76–99%. View Source
